sodium 3-(4-oxooxan-3-yl)propanoate
Description
The compound’s structure combines a sodium-bound carboxylate group with a cyclic ketone (oxan ring), conferring both ionic and polar characteristics. Its synthesis likely involves alkylation or carboxylation reactions, as it is listed as a building block in chemical catalogs .
Properties
CAS No. |
2694735-04-9 |
|---|---|
Molecular Formula |
C8H11NaO4 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-oxooxan-3-yl)propanoate typically involves the reaction of 4-oxooxane-3-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the sodium hydroxide to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Water or a mixture of water and a polar organic solvent.
Reaction Time: Several hours to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(4-oxooxan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propanoate group can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous solutions of various metal salts for cation exchange.
Major Products Formed:
Oxidation: Formation of 4-oxooxane-3-carboxylic acid.
Reduction: Formation of 3-(4-hydroxyoxan-3-yl)propanoate.
Substitution: Formation of metal 3-(4-oxooxan-3-yl)propanoates.
Scientific Research Applications
Chemistry: Sodium 3-(4-oxooxan-3-yl)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-(4-oxooxan-3-yl)propanoate involves its interaction with specific molecular targets. The ketone group can participate in redox reactions, influencing cellular oxidative states. Additionally, the propanoate group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, with a focus on understanding its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues: Sodium Carboxylates with Ligand Variations
Phosphorus- and Nitrogen-Ligated Sodium Propanoates (L1–L5) Compounds L1–L5 (e.g., 3-(((Diphenylphosphino)methyl)(ethyl)amino)propanoate sodium) share the sodium carboxylate core but incorporate phosphorus and nitrogen ligands (e.g., diphenylphosphino, alkyl/benzyl amines) . Key differences include:
- Functional Groups : L1–L5 contain P–N chelating sites, enabling coordination to transition metals (e.g., cobalt), making them effective catalysts in hydrosilylation reactions .
- Solubility: The bulky aromatic substituents (e.g., phenyl rings) in L1–L5 reduce water solubility compared to sodium 3-(4-oxooxan-3-yl)propanoate, which lacks such hydrophobic groups.
- Applications : L1–L5 are tailored for catalytic applications, while the target compound’s simpler structure may favor use as an intermediate or in polar reaction media.
Table 1: Sodium Carboxylate Derivatives Comparison
Ester Derivatives of Propanoate
Ethyl 3-(Methylthio)propanoate Found in pineapple pulp, this ester (C₆H₁₀O₂S) lacks the sodium ion and oxan ring but shares the propanoate backbone . Key contrasts:
- Solubility : The ester form is lipophilic, enhancing volatility and aroma contribution, whereas the sodium carboxylate is water-soluble.
- Reactivity : Esters undergo hydrolysis to carboxylic acids, while sodium carboxylates are stable in aqueous media.
Ethyl 3-(4-Methyl-2-oxo-7-propoxychromen-3-yl)propanoate This chromene-containing ester (C₁₈H₂₂O₅) features a fused aromatic system, differing markedly from the oxan ring in the target compound . The chromene moiety increases molecular weight (318.4 g/mol) and lipophilicity (XLogP3 = 3.1), suggesting divergent applications in photochemistry or medicinal chemistry.
Heterocyclic Propanoate Derivatives
Thiazolidinone-Functionalized Propanoates Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (C₁₀H₁₃N₂O₃S₂) contains a thiazolidinone ring, contrasting with the oxan ring in this compound .
- Bioactivity: Thiazolidinone derivatives exhibit antimicrobial activity, whereas the oxan ring’s ketone may participate in hydrogen bonding or keto-enol tautomerism, influencing reactivity.
Key Research Findings
- Synthetic Utility: this compound’s ionic nature and polar substituents make it suitable for reactions requiring water-soluble intermediates, unlike lipophilic esters or P–N ligated catalysts .
- Structural Influence on Function : The absence of P–N ligands or aromatic systems distinguishes it from L1–L5, limiting catalytic utility but enhancing compatibility with polar media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
